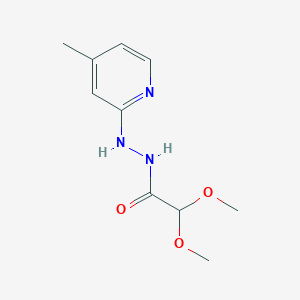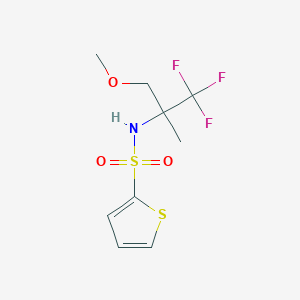
2,2-dimethoxy-N'-(4-methylpyridin-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide is an organic compound that features a hydrazide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide typically involves the reaction of 4-methylpyridine-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired hydrazide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methylpyridin-2-yl)benzamide
- 6,6′-dimethyl-2,2′-bipyridine
- 2-(pyridin-2-yl)pyrimidine derivatives
Uniqueness
2,2-dimethoxy-N’-(4-methylpyridin-2-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group allows for versatile chemical modifications, while the pyridine ring enhances its ability to interact with biological targets.
Properties
IUPAC Name |
2,2-dimethoxy-N'-(4-methylpyridin-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-4-5-11-8(6-7)12-13-9(14)10(15-2)16-3/h4-6,10H,1-3H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCAVHDEMPSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NNC(=O)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (3R,4S)-3-hydroxy-4-[(2,4,5-trifluoro-3-hydroxybenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7418952.png)
![3-[Methyl-(3-methyltriazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid](/img/structure/B7418960.png)
![N-(4-bromo-3-hydroxypyridin-2-yl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B7418969.png)
![N-[[3-(hydroxymethyl)morpholin-3-yl]methyl]-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B7418973.png)
![(1-cyclopropylpyrrolidin-2-yl)-(8-methyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7418983.png)
![2-(3-methylphenoxy)-1-[3-(2H-tetrazol-5-yl)morpholin-4-yl]propan-1-one](/img/structure/B7418988.png)
![5-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B7419011.png)
![(5-bromo-1H-indol-2-yl)-[4-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7419018.png)
![(7-fluoro-4-methoxy-1H-indol-2-yl)-[4-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7419040.png)
![(5-Hydroxy-6-iodopyridin-3-yl)-[3-(methoxymethyl)azetidin-1-yl]methanone](/img/structure/B7419041.png)
![2-(2-methylpropyl)-5-[2-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1H-pyrazol-3-one](/img/structure/B7419045.png)
![2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]-N-[3-(3-methyl-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B7419048.png)

![(6,6-Dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7419060.png)
